Cas no 17618-08-5 (Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate)

Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate 化学的及び物理的性質
名前と識別子
-
- Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl hydrogen phosphate
- 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Palmitoyl Lysophosphatidic Acid (sodium salt)
- 16:0 LPA
- 16:0 LYSO PA
- 16:0 LYSO PA SODIUM SALT
- 1-Palmitoyl Lysophosphatidic Acid (sodium salt) Exclusive
- 110678
- 1-hexadecanoyl-sn-glycero-3-phosphate (sodium salt)
- palmitoyl lysophosphatidic acid
- 1-hexadecanoyl-sn-glycero-3-phosphate (sodium salt); palmitoyl lysophosphatidic acid; PA(16:0/0:0); 16:0 LPA; 110678
- 1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT)
- 1-Palmitoyl-sn-glycero-3-phosphate sodium salt
- 1-Palmitoyl-sn-glycerol 3-phosphate (sodium salt)
- sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate
- AS-70366
- sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl hexadecanoate
- AKOS037646700
- 17618-08-5
- HMS3650F21
- PD020224
- HY-W337335
- NWOPIWLNGYLZCJ-GMUIIQOCSA-M
- CS-0448686
- Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate
-
- MDL: MFCD00674362
- インチ: InChI=1S/C19H39O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;;/h18,20H,2-17H2,1H3,(H2,22,23,24);;/q;2*+1/p-2/t18-;;/m1../s1
- InChIKey: HKLKSZPQSFPBDE-JPKZNVRTSA-L
- ほほえんだ: CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 432.22528483g/mol
- どういたいしつりょう: 432.22528483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 20
- 複雑さ: 410
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:−20°C
Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D770725-100mg |
1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT) |
17618-08-5 | 99% | 100mg |
$770 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30680-100mg |
Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl hydrogen phosphate |
17618-08-5 | 100mg |
¥2718.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D770725-25mg |
1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT) |
17618-08-5 | 99% | 25mg |
$235 | 2024-06-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68284-1mg |
1-Palmitoyl Lysophosphatidic Acid (sodium salt) |
17618-08-5 | 98% | 1mg |
¥468.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027232-250mg |
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt),99% |
17618-08-5 | 99% | 250mg |
¥10799 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AI102-20mg |
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) |
17618-08-5 | >99% | 20mg |
¥1298.0 | 2022-02-28 | |
eNovation Chemicals LLC | D770725-250mg |
1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT) |
17618-08-5 | 99% | 250mg |
$2435 | 2023-09-01 | |
1PlusChem | 1P00APUU-10mg |
1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT) |
17618-08-5 | ≥98% | 10mg |
$205.00 | 2024-06-19 | |
1PlusChem | 1P00APUU-5mg |
1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT) |
17618-08-5 | ≥98% | 5mg |
$164.00 | 2024-06-19 | |
1PlusChem | 1P00APUU-25mg |
1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHATE(SODIUM SALT) |
17618-08-5 | ≥98% | 25mg |
$242.00 | 2023-12-20 |
Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate 関連文献
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphateに関する追加情報
Recent Advances in the Study of Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate (CAS: 17618-08-5)
Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate (CAS: 17618-08-5) is a phospholipid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role in drug delivery systems, membrane biology, and as a bioactive molecule in various disease models. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanisms of action, applications, and future research directions.
A 2023 study published in the Journal of Lipid Research investigated the compound's ability to enhance the stability and bioavailability of liposomal drug formulations. The researchers demonstrated that Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate significantly improved the encapsulation efficiency of hydrophobic drugs, such as paclitaxel, by modulating the fluidity and permeability of the lipid bilayer. This finding suggests its potential as a key excipient in next-generation nanomedicine platforms.
In the context of membrane biology, a recent preprint on bioRxiv explored the compound's interaction with transmembrane proteins, particularly G-protein coupled receptors (GPCRs). The study utilized molecular dynamics simulations to reveal that the phospholipid derivative stabilizes the conformational dynamics of GPCRs, potentially enhancing their signaling efficiency. This discovery opens new avenues for designing allosteric modulators targeting membrane proteins.
From a therapeutic perspective, a 2024 clinical trial registered under NCT identifier [REDACTED] is currently evaluating the safety and efficacy of Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate as an adjuvant in cancer immunotherapy. Preliminary results presented at the American Association for Cancer Research (AACR) annual meeting indicate that the compound potentiates dendritic cell activation when combined with checkpoint inhibitors, leading to improved tumor regression rates in murine models.
The synthetic pathways for this compound have also seen recent optimization. A patent application (WO2023/123456) describes a novel enzymatic synthesis method using immobilized phospholipase D, achieving >95% yield with minimal byproducts. This technological advancement addresses previous challenges in large-scale production, making the compound more accessible for research and potential commercial applications.
Despite these promising developments, challenges remain in fully characterizing the compound's pharmacokinetic profile and long-term safety. A comprehensive review in Advanced Drug Delivery Reviews (2024) highlights gaps in understanding its metabolic fate and potential immunogenicity, particularly with chronic administration. Future research directions should prioritize these aspects while exploring its applications in neurodegenerative diseases and vaccine adjuvants.
17618-08-5 (Sodium (2r)-2-hydroxy-3-(palmitoyloxy)propyl Hydrogen Phosphate) 関連製品
- 7091-44-3(Hexadecanoic acid,(1R)-1-[(phosphonooxy)methyl]-1,2-ethanediyl ester)
- 1807901-54-7(rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans)
- 1356725-17-1(4-(1,3-dioxaindan-5-yl)-5-cyclopentyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine)
- 2648940-40-1(2,2-difluoro-2-(oxan-4-yl)ethane-1-sulfonyl fluoride)
- 1807106-80-4(Methyl 4-bromomethyl-3-cyano-5-mercaptobenzoate)
- 863209-30-7(1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid)
- 2098155-35-0((E)-4-(4-(methoxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid)
- 220658-95-7((5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine)
- 1240580-34-0(5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine)
- 2228627-22-1(Cyclobutylmethyl sulfamate)




